molecular formula C18H21N3O4 B6429548 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034227-23-9

2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B6429548
CAS No.: 2034227-23-9
M. Wt: 343.4 g/mol
InChI Key: JNVNZZLLBJZAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the 3-methoxyphenoxy group: This can be achieved by reacting 3-methoxyphenol with an appropriate halogenated compound under basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Incorporation of the pyrazin-2-yloxy group: This step involves the reaction of pyrazine with an appropriate alkylating agent to form the pyrazin-2-yloxy moiety.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenoxy)-1-[3-(pyridin-2-yloxy)piperidin-1-yl]ethan-1-one
  • 2-(3-methoxyphenoxy)-1-[3-(quinolin-2-yloxy)piperidin-1-yl]ethan-1-one

Uniqueness

2-(3-methoxyphenoxy)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one is unique due to the presence of both the pyrazin-2-yloxy and piperidin-1-yl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-14-4-2-5-15(10-14)24-13-18(22)21-9-3-6-16(12-21)25-17-11-19-7-8-20-17/h2,4-5,7-8,10-11,16H,3,6,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVNZZLLBJZAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.